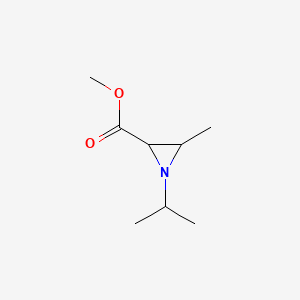
heparin disaccharide II-A, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heparin disaccharide II-A, sodium salt is a derivative of heparin, a naturally occurring anticoagulant. Heparin is a member of the heparan sulfate family of glycosaminoglycans, which are linear polysaccharides with complex sequences. This compound is a specific disaccharide unit derived from the depolymerization of heparin and is used in various scientific and medical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of heparin disaccharide II-A, sodium salt typically involves the enzymatic depolymerization of heparin using heparinase enzymes. These enzymes cleave the heparin polysaccharide into smaller disaccharide units. The reaction conditions often include a controlled pH and temperature to optimize enzyme activity and ensure the production of the desired disaccharide .
Industrial Production Methods
Industrial production of this compound follows a similar enzymatic depolymerization process but on a larger scale. The process involves the extraction of heparin from animal tissues, followed by purification and enzymatic treatment to produce the disaccharide. The final product is then purified and converted to its sodium salt form for stability and ease of use .
Chemical Reactions Analysis
Types of Reactions
Heparin disaccharide II-A, sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the disaccharide for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the disaccharide.
Reduction: Reducing agents like sodium borohydride can be used to reduce carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can be carried out using reagents like acetic anhydride to introduce acetyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehyde or carboxyl groups, while reduction can result in the formation of alcohols .
Scientific Research Applications
Heparin disaccharide II-A, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure and function of heparin and heparan sulfate.
Biology: It is used to investigate the biological roles of glycosaminoglycans in cell signaling and interactions.
Medicine: It is used in the development of anticoagulant therapies and as a potential drug for various medical conditions.
Mechanism of Action
Heparin disaccharide II-A, sodium salt exerts its effects primarily through its interaction with proteins involved in the coagulation pathway. It binds to antithrombin III, enhancing its ability to inhibit thrombin and other coagulation factors. This interaction prevents the formation of blood clots and is the basis for its anticoagulant properties .
Comparison with Similar Compounds
Heparin disaccharide II-A, sodium salt can be compared with other heparin-derived disaccharides such as:
- Heparin disaccharide I-H, sodium salt
- Heparin disaccharide I-S, sodium salt
- Heparin disaccharide IV-A, sodium salt
These compounds share similar structures but differ in their sulfation patterns and biological activities. This compound is unique due to its specific sulfation pattern, which influences its interaction with proteins and its biological effects .
Properties
CAS No. |
136098-06-1 |
|---|---|
Molecular Formula |
C14H21NNaO14S |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid;sodium |
InChI |
InChI=1S/C14H21NO14S.Na/c1-5(17)15-6(3-16)10(20)12(8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23;/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26);/t6-,7-,8+,10+,11+,12+,14-;/m0./s1 |
InChI Key |
WUZKLDXYVUXUPB-WYBHFVFNSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na].[Na] |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COS(=O)(=O)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O)O.[Na] |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)
![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)



![Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B590705.png)


